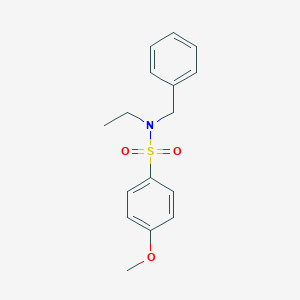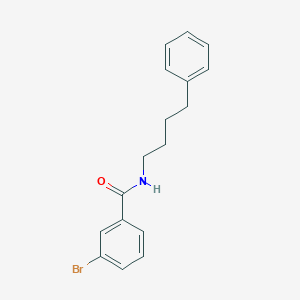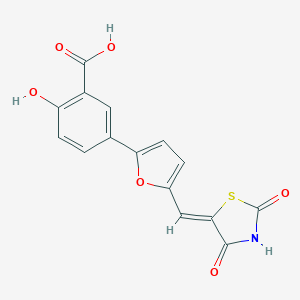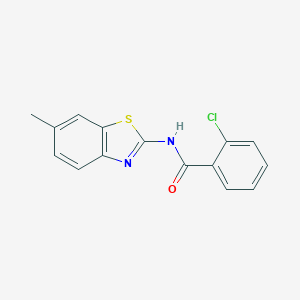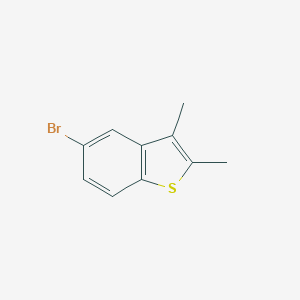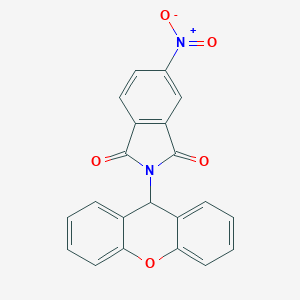
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione is a synthetic compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by the name of NXL-104 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione involves the inhibition of bacterial beta-lactamase enzymes. This enzyme is responsible for breaking down beta-lactam antibiotics, which renders them ineffective against bacterial infections. By inhibiting beta-lactamase enzymes, 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione enhances the effectiveness of beta-lactam antibiotics against bacterial infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione have been studied in vitro and in vivo. It has been shown to be well-tolerated in animal studies and does not exhibit any significant toxicity at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione is its ability to enhance the effectiveness of beta-lactam antibiotics against bacterial infections. This makes it a potentially valuable tool in the development of new antibiotics and in the treatment of antibiotic-resistant infections. However, one limitation of this compound is its relatively low potency compared to other beta-lactamase inhibitors.
Orientations Futures
There are several future directions for research on 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of new derivatives of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione with enhanced potency and selectivity.
3. Investigation of the potential use of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione in combination with other antibiotics to enhance their effectiveness against bacterial infections.
4. Evaluation of the safety and efficacy of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione in clinical trials.
5. Investigation of the potential use of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione in the treatment of other types of infections, such as viral or fungal infections.
In conclusion, 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione is a synthetic compound with potential applications in the field of medicinal chemistry. Its mechanism of action involves the inhibition of beta-lactamase enzymes, which enhances the effectiveness of beta-lactam antibiotics against bacterial infections. While this compound has several advantages for laboratory experiments, further research is needed to optimize its synthesis method, develop new derivatives with enhanced potency, and evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione involves the reaction of 5-nitroisophthalic acid with 9H-xanthene-9-one in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is subsequently converted to the final product.
Applications De Recherche Scientifique
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antibacterial activity against a range of gram-negative and gram-positive bacteria, including those that are resistant to existing antibiotics.
Propriétés
Numéro CAS |
6319-62-6 |
|---|---|
Nom du produit |
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione |
Formule moléculaire |
C21H12N2O5 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H12N2O5/c24-20-13-10-9-12(23(26)27)11-16(13)21(25)22(20)19-14-5-1-3-7-17(14)28-18-8-4-2-6-15(18)19/h1-11,19H |
Clé InChI |
MFXUZVAFKDKHAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Autres numéros CAS |
6319-62-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)
